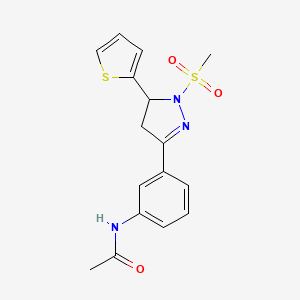

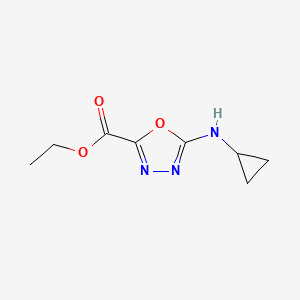

Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

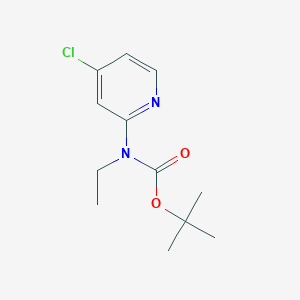

“Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate” is a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The cyclopropylamino group attached to the oxadiazole ring suggests that this compound might have interesting chemical properties .

Chemical Reactions Analysis

Oxadiazole derivatives are known to participate in various chemical reactions, often acting as ligands in coordination chemistry . The presence of the ester and amine groups could also allow for reactions such as hydrolysis or condensation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the presence of functional groups . For example, the presence of the ester group could influence its solubility, while the cyclopropyl group could affect its reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate belongs to the broader class of 1,3,4-oxadiazole compounds, which have been extensively studied for their synthetic routes and unique chemical properties. The synthesis of 1,3,4-oxadiazoles typically involves dehydrogenative cyclization, oxidative cyclization, and condensation reactions, offering a versatile scaffold for chemical modifications. These compounds are recognized for their excellent thermal and chemical stability, making them suitable for applications in material science, organic electronics, and as chemosensors due to their photoluminescent properties and metal-ion sensing capabilities (Sharma, Om, & Sharma, 2022).

Biological Applications

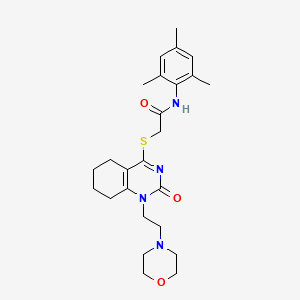

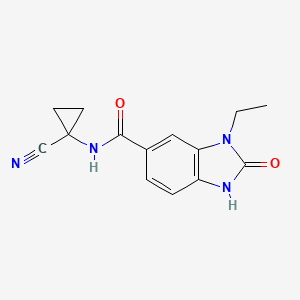

The 1,3,4-oxadiazole core is significant in medicinal chemistry, serving as a bioisostere for carboxylic acids, carboxamides, and esters. This heterocyclic motif is embedded in molecules exhibiting a wide range of pharmacological activities. Research has shown that derivatives of 1,3,4-oxadiazole display antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic properties. These findings highlight the potential of ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate in drug development, offering a promising scaffold for synthesizing new therapeutic agents (Rana, Salahuddin, & Sahu, 2020).

Metal-Ion Sensing

The oxadiazole derivatives, including the 1,3,4-oxadiazole scaffold, have been identified for their potential in developing chemosensors. Their high photoluminescent quantum yield and the presence of potential coordination sites (N and O donor atoms) make these molecules a prominent choice for metal-ion sensors. This application is particularly relevant in environmental monitoring and the development of diagnostic tools, where precise and reliable detection of metal ions is critical (Sharma, Om, & Sharma, 2022).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-2-13-7(12)6-10-11-8(14-6)9-5-3-4-5/h5H,2-4H2,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWLCJZABNRBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2612929.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide](/img/structure/B2612934.png)

![2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2612937.png)

![N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline](/img/structure/B2612938.png)